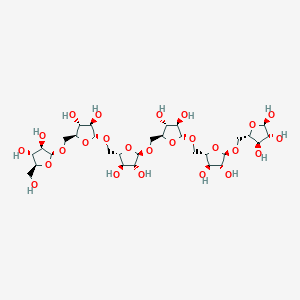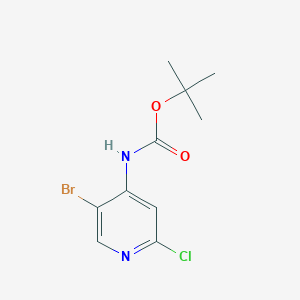
tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate
Vue d'ensemble
Description
Tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate is a chemical compound with the molecular formula C10H12BrClN2O2 . It is used in scientific research and has a unique structure that allows for diverse applications, including drug discovery and synthesis of new compounds.
Molecular Structure Analysis
The molecular structure of tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate consists of a pyridine ring substituted with a bromine atom at the 5th position and a chlorine atom at the 2nd position. The 4th position of the pyridine ring is attached to a carbamate group, which in turn is attached to a tert-butyl group .Applications De Recherche Scientifique
Synthesis of Heterocycles and Complex Molecules
Researchers have explored the use of related carbamate compounds in synthesizing heterocyclic structures, which are crucial in developing pharmaceuticals and agrochemicals. For instance, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines highlights the application of bromo and chloro substituents in creating metal-complexing molecular rods, essential for material science and catalysis (Schwab, Fleischer, & Michl, 2002).
Catalysis and Organic Reactions
The compound's derivatives are instrumental in catalysis, particularly in cross-coupling reactions that form the backbone of organic synthesis. A study on the Pd-Complex catalyzed Suzuki cross-coupling reaction exemplifies this, where derivatives of the titled compound were used to achieve high yields of coupled products, showcasing the role of such compounds in efficient synthesis strategies (Wang et al., 2014).
Material Science and Photocatalysis
In material science, derivatives of "tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate" contribute to the development of new materials with enhanced properties. For example, semiconductor-mediated photocatalyzed degradation studies of various pesticide derivatives and organic pollutants utilize similar compound frameworks to improve environmental remediation techniques (Bahnemann, Muneer, Qamar, Rahman, & Singh, 2005).
Propriétés
IUPAC Name |
tert-butyl N-(5-bromo-2-chloropyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-8(12)13-5-6(7)11/h4-5H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEJGRRWQCPDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



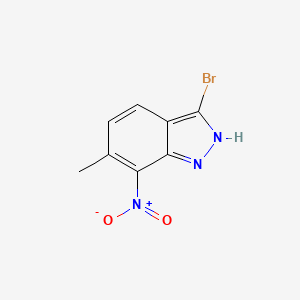
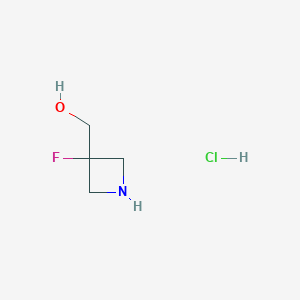
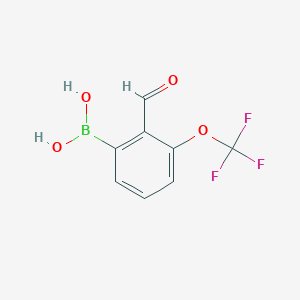
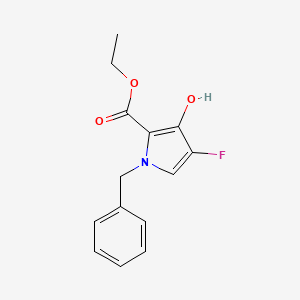
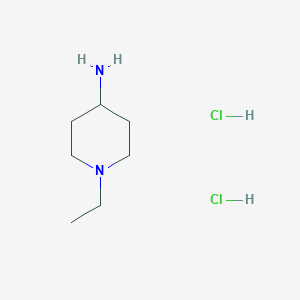
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1446392.png)
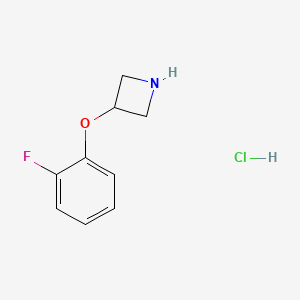
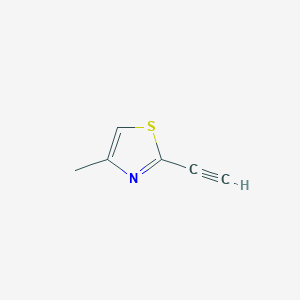
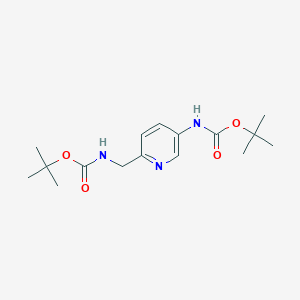
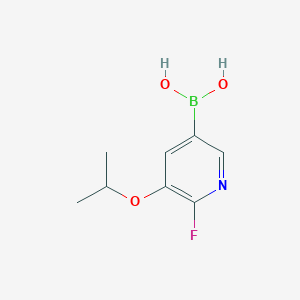
![tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate](/img/structure/B1446401.png)
![Thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1446402.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B1446403.png)
